1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one
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Overview
Description
- Hydroxylation and methylation steps can be carried out using reagents like methyl iodide and sodium hydroxide under controlled temperatures.
Attachment of the Piperidine and Pyridine Moieties:
- The final steps involve the coupling of the piperidine and pyridine groups to the pyridinone core. This can be achieved through nucleophilic substitution reactions using reagents such as piperidine and pyridine derivatives.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
- Use of continuous flow reactors for better control of reaction conditions.
- Implementation of purification techniques such as crystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyridinone Core:
- Starting with a suitable pyridine derivative, the core pyridinone structure can be synthesized through a series of reactions such as alkylation, nitration, and reduction.
- Reaction conditions often involve the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxy group or reduce other functional groups using agents like lithium aluminum hydride.
Substitution: The piperidine and pyridine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products may include alcohols or amines.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as metabolism, proliferation, or apoptosis.
Comparison with Similar Compounds
1-Ethyl-4-hydroxy-6-methyl-3-(pyridin-2-ylmethyl)pyridin-2(1H)-one: Lacks the piperidine moiety.
4-Hydroxy-6-methyl-3-(pyridin-2-ylmethyl)pyridin-2(1H)-one: Lacks both the ethyl and piperidine groups.
Uniqueness:
- The presence of both the piperidine and pyridine moieties in 1-ethyl-4-hydroxy-6-methyl-3-((4-methylpiperidin-1-yl)(pyridin-2-yl)methyl)pyridin-2(1H)-one provides unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methyl-3-[(4-methylpiperidin-1-yl)-pyridin-2-ylmethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-23-15(3)13-17(24)18(20(23)25)19(16-7-5-6-10-21-16)22-11-8-14(2)9-12-22/h5-7,10,13-14,19,24H,4,8-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMOEWNMUMVRSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=CC=N2)N3CCC(CC3)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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